Sennidin A
Overview
Description
Sennidin A is a natural dianthrone glycoside mainly isolated from the leaves of Cassia angustifolia . It has been found to inhibit HCV NS3 helicase, with an IC50 of 0.8 μM . Sennidin A induces phosphorylation of Akt and glucose transporter 4 (GLUT4) translocation . It also stimulates the glucose incorporation .
Synthesis Analysis
Sennidin A is formed from sennoside A by gut microbiota . The sennoside A may undergo a hydrolysis reaction to generate sennidin A, then converted to rhein-anthrone by breaking the C10-10′ bond .Molecular Structure Analysis
Sennidin A is a part of the anthraquinone family . It has been predicted that the sennidin in the gauche conformation will be present in the plant material . The lowest energy structure that is most likely to be found in plant material is characterized by the presence of OHO hydrogen bonds formed by hydroxyl groups and carbonyl oxygen .Chemical Reactions Analysis
The single C-C bond connecting the anthrone moieties in sennidin A is elongated and its reduced Bond Dissociation Energy (BDE) could be the cause of an easy breakdown of the sennidin molecule into monoanthrones .Physical And Chemical Properties Analysis
Sennidin A has a molecular formula of C30H18O10 . Its average mass is 538.458 Da and its mono-isotopic mass is 538.090027 Da .Scientific Research Applications
Metabolism by Intestinal Flora : Sennidin A is produced through the metabolism of sennosides by intestinal contents and feces in rats. This metabolism involves a stepwise hydrolysis to sennidin A via sennidin A-8-monoglucoside by β-glucosidase, and is further reduced to rheinanthrone, a purgative active principle (Hattori et al., 1982).
In Silico Structural Analysis : Sennidins, including sennidin A, have been studied through in silico methods to determine their spatial structure and intramolecular interactions. This research aids in understanding the breakdown of sennidin molecules into monoanthrones and their potential pharmacological significance (Szymański & Majerz, 2021).
Imaging and Biodistribution Studies : Sennidin A has been used in radiolabeled forms for imaging studies, particularly for assessing myocardial viability. These studies explore the effects of glycosylation on the biodistribution of sennidins and the imaging quality in necrotic myocardium (Li et al., 2016).
Glucose Incorporation in Rat Adipocytes : Sennidin A has been found to stimulate glucose incorporation in rat adipocytes, indicating its potential in influencing glucose metabolism. This activity is thought to be mediated by the phosphatidylinositol 3-kinase (PI3K)- and Akt-dependent pathways (Abe, Saito, & Sekiya, 2006).
Influence on Intestinal Transit Time : Sennidin A, along with other related compounds, has been studied for its influence on the transit time in the rat intestine. These studies contribute to understanding the laxative action of sennidins and their role in modulating intestinal motility (Leng-Peschlow, 1986).
Exploration as a Diagnostic Agent : Research has also explored the potential of radioiodinated sennidin A as a necrosis-avid diagnostic tracer agent for myocardial viability assessment in a rat model of reperfused myocardial infarction (Jiang et al., 2015).
Safety And Hazards
Future Directions
While Sennidin A has shown numerous pharmacological properties, long-term use in large doses may have some adverse effects, including the occurrence of melanosis coli and carcinogenesis of colon cancer . Therefore, future research should focus on establishing whether Sennidin A or its metabolites are responsible for the pharmacological and toxicity effects .
properties
IUPAC Name |
9-(2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMRHWLJLNKRTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862099 | |
Record name | 4,4',5,5'-Tetrahydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro[9,9'-bianthracene]-2,2'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sennidine A | |
CAS RN |
641-12-3 | |
Record name | (R*,R*)-(+)-9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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